1-Bromospiro[2.2]pentane
Overview
Description
1-Bromospiro[2.2]pentane is a unique organic compound characterized by its spirocyclic structure, where a bromine atom is attached to a spiro[2.2]pentane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromospiro[2.2]pentane can be synthesized through several methods. One common approach involves the bromination of spiro[2.2]pentane using bromine or other brominating agents under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or chloroform and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromospiro[2.2]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form spiro[2.2]pentene.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide are used to induce elimination reactions, often in non-polar solvents.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are employed under specific conditions.
Major Products Formed
Substitution Reactions: Products include spiro[2.2]pentanol, spiro[2.2]pentanenitrile, and spiro[2.2]pentylamine.
Elimination Reactions: The major product is spiro[2.2]pentene.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the spiro[2.2]pentane framework.
Scientific Research Applications
1-Bromospiro[2.2]pentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 1-Bromospiro[2.2]pentane involves its reactivity due to the presence of the bromine atom and the strained spirocyclic structure. The bromine atom can participate in nucleophilic substitution reactions, while the spirocyclic framework can undergo ring-opening reactions under specific conditions. These reactions are facilitated by the compound’s unique electronic and steric properties .
Comparison with Similar Compounds
Similar Compounds
Spiropentane: A hydrocarbon with a similar spirocyclic structure but without the bromine atom.
Spiro[2.2]pentanol: A hydroxyl derivative of spiro[2.2]pentane.
Spiro[2.2]pentanenitrile: A nitrile derivative of spiro[2.2]pentane.
Uniqueness
1-Bromospiro[2.2]pentane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-bromospiro[2.2]pentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-4-3-5(4)1-2-5/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOQWADEUQYEKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445284 | |
Record name | AG-H-01017 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75522-03-1 | |
Record name | AG-H-01017 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromospiro[2.2]pentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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